molecular formula C9H10N2O3 B14720477 N-[1-(4-Nitrophenyl)propylidene]hydroxylamine CAS No. 10342-56-0

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine

Cat. No.: B14720477
CAS No.: 10342-56-0
M. Wt: 194.19 g/mol
InChI Key: QSHOWNQCVROVFL-UHFFFAOYSA-N
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Description

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Aqueous or alcoholic media, depending on the reaction.

Major Products Formed

    Reduction: 4-Aminophenylpropylidenehydroxylamine.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted phenylpropylidenehydroxylamines.

Scientific Research Applications

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with various biomolecules. The hydroxylamine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.

Properties

CAS No.

10342-56-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-[1-(4-nitrophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10N2O3/c1-2-9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,12H,2H2,1H3

InChI Key

QSHOWNQCVROVFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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